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molecular formula C10H11NO2 B8681445 1H-Isoindol-1-one, 2,3-dihydro-3-(2-hydroxyethyl)-

1H-Isoindol-1-one, 2,3-dihydro-3-(2-hydroxyethyl)-

Cat. No. B8681445
M. Wt: 177.20 g/mol
InChI Key: BJWBPMBWUWQIJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06087364

Procedure details

2,3-Dihydro-3-oxo-1H-isoindole-1-acetic acid methyl ester (1.5 g, 7.5 mmol) is added to a solution of NaBH4 (1.4 g, 37.6 mmol) in 50 mL of methanol at room temperature, and the mixture is stirred overnight. The reaction is quenched by addition of gaseous HCl until the pH=1. The methanol is evaporated, and the remaining solid is stirred in 100 mL of CH2Cl2 for 15 minutes. The solid is removed by filtration through Celite® 545. Evaporation of the filtrate gives 1.3 g (90% yield) of 1,3-dihydro-3-(2-hydroxyethyl)-2H-isoindol-1-one as an oil.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH2:4][CH:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7](=[O:14])[NH:6]1.[BH4-].[Na+]>CO>[OH:2][CH2:3][CH2:4][CH:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7](=[O:14])[NH:6]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
COC(CC1NC(C2=CC=CC=C12)=O)=O
Name
Quantity
1.4 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction is quenched by addition of gaseous HCl until the pH=1
CUSTOM
Type
CUSTOM
Details
The methanol is evaporated
STIRRING
Type
STIRRING
Details
the remaining solid is stirred in 100 mL of CH2Cl2 for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The solid is removed by filtration through Celite® 545
CUSTOM
Type
CUSTOM
Details
Evaporation of the filtrate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OCCC1NC(C2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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